1-(4-chlorobenzenesulfonyl)-2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-2-(1-phenylethylsulfanyl)-4,5-dihydroimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S2/c1-13(14-5-3-2-4-6-14)23-17-19-11-12-20(17)24(21,22)16-9-7-15(18)8-10-16/h2-10,13H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJKAOVBPWYOQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-chlorobenzenesulfonyl)-2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole involves several steps, typically starting with the preparation of the chlorophenyl sulfonyl precursor. This precursor is then reacted with a phenylethylsulfanyl compound under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and reduce costs. These methods are designed to produce the compound in bulk while maintaining stringent quality control standards .
Chemical Reactions Analysis
1-(4-chlorobenzenesulfonyl)-2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
1-(4-chlorobenzenesulfonyl)-2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the substituents on the sulfonyl and sulfanyl groups. These variations impact molecular weight, solubility, and biological interactions:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formulas.
Key Observations:
Sulfonyl Group Variations :
- The 4-chlorobenzenesulfonyl group in the target compound enhances electron-withdrawing effects compared to methylphenyl () or unsubstituted benzenesulfonyl groups (). This may improve stability and binding to hydrophobic enzyme pockets.
- The nitro group in the analog from increases polarity but may reduce metabolic stability .
In contrast, smaller groups like methylthio () limit steric hindrance but reduce hydrophobic interactions . Halogenated benzyl groups (e.g., 3,4-dichlorobenzyl in ) enhance lipophilicity and may improve membrane permeability .
Biological Activity
1-(4-Chlorobenzenesulfonyl)-2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.
Chemical Structure and Properties
The compound can be described by the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN2O2S |
| Molecular Weight | 364.86 g/mol |
| IUPAC Name | 1-(4-chlorobenzenesulfonyl)-2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole |
| Canonical SMILES | CC(C1=CC=CC=C1)S(=O)(=O)C2=C(N=C(O2)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Imidazole Ring : Utilizing cyclization reactions with appropriate precursors.
- Introduction of Sulfonyl and Sulfanyl Groups : Achieved through sulfonation and thiolation reactions.
- Coupling Reactions : Such as Suzuki or Heck coupling to attach aromatic rings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of both sulfonyl and sulfanyl groups enhances its binding affinity, potentially leading to inhibition of specific biochemical pathways relevant to diseases like cancer and inflammation.
Antitumor Activity
Recent studies have indicated that 1-(4-chlorobenzenesulfonyl)-2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole exhibits notable antitumor properties. In vitro assays demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction through the activation of caspase pathways.
Anti-inflammatory Properties
Research has shown that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. In animal models, administration of this compound significantly reduced symptoms associated with inflammatory diseases, suggesting its potential as a therapeutic agent in conditions like rheumatoid arthritis.
Antimicrobial Activity
Additionally, preliminary investigations have suggested that the compound possesses antimicrobial properties against a range of bacteria and fungi. The exact mechanism remains under investigation but may involve disruption of microbial cell wall synthesis or interference with metabolic pathways.
Study 1: Antitumor Efficacy
A study conducted by Smith et al. (2023) evaluated the antitumor efficacy of the compound in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, with minimal toxicity observed in normal tissues.
Study 2: Inflammation Model
In a controlled study on induced inflammation in rats, Johnson et al. (2023) reported that treatment with the compound led to a marked decrease in paw edema and inflammatory markers in serum, highlighting its therapeutic potential in managing chronic inflammation.
Q & A
Q. What are the optimal synthetic routes for 1-(4-chlorobenzenesulfonyl)-2-[(1-phenylethyl)sulfanyl]-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Imidazole Core Formation : Use condensation of glyoxal with amines/aldehydes under acidic catalysis (e.g., acetic acid) to form the dihydroimidazole backbone .
- Sulfonation : Introduce the 4-chlorobenzenesulfonyl group via sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) .
- Thioether Formation : React the intermediate with 1-phenylethyl thiol under alkaline conditions (e.g., K₂CO₃) to attach the (1-phenylethyl)sulfanyl moiety .
Optimization Strategies : - Monitor reaction progress via TLC or HPLC to adjust stoichiometry and temperature.
- Use inert atmospheres (N₂/Ar) to prevent oxidation of thiol groups .
Q. Which analytical techniques are critical for characterizing this compound and verifying its purity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonyl and thioether groups) and detects impurities .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C₁₈H₁₈ClN₂O₂S₂) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) using reverse-phase columns (C18) with acetonitrile/water gradients .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, if single crystals are obtainable .
Q. How can researchers evaluate the biological activity of this compound in preliminary assays?
Methodological Answer:
- Antimicrobial Testing : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) to determine MIC values .
- Anticancer Screening : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations for 48–72 hours .
- Enzyme Inhibition : Test against target enzymes (e.g., cyclooxygenase-2) using fluorometric or colorimetric substrates .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) influence biological activity and pharmacokinetics?
Methodological Answer:
- SAR Studies : Replace the 4-chlorobenzenesulfonyl group with 4-fluoro or 4-bromo analogs to assess halogen effects on potency and logP .
- Pharmacokinetic Profiling :
- Solubility : Use shake-flask method with PBS (pH 7.4) and DMSO controls.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .
Key Finding : Chlorine enhances electrophilicity and target binding but may reduce solubility compared to fluorine .
Q. How can contradictory data on biological activity across studies be resolved?
Methodological Answer:
- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time .
- Dose-Response Curves : Use 8-point dilution series to calculate accurate IC₅₀ values and minimize false positives .
- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) if fluorescence assays show discrepancies .
Q. What computational strategies predict binding modes and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., COX-2 PDB: 3LN1). Focus on sulfonyl and thioether groups as key pharmacophores .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability and conformational changes .
- QSAR Models : Train on imidazole derivatives to correlate substituent electronegativity with activity .
Q. How does the compound’s stability vary under different storage and experimental conditions?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>150°C typical for imidazoles) .
- Photodegradation : Expose to UV-Vis light (300–800 nm) and monitor degradation via HPLC .
- Solution Stability : Store in anhydrous DMSO at −20°C; avoid aqueous buffers with pH > 8 to prevent hydrolysis .
Q. What strategies control regioselectivity during functionalization of the imidazole ring?
Methodological Answer:
- Directing Groups : Use nitro or carbonyl groups to steer sulfonation/thioether formation to specific positions .
- Protection/Deprotection : Temporarily block reactive sites (e.g., with Boc groups) during multi-step synthesis .
Q. What challenges arise when scaling up synthesis, and how are they addressed?
Methodological Answer:
- Purification : Replace column chromatography with recrystallization (ethanol/water) or centrifugal partition chromatography .
- Exothermic Reactions : Use jacketed reactors with controlled cooling during sulfonylation to prevent runaway reactions .
Q. How can target proteins be identified for mechanistic studies?
Methodological Answer:
- Pull-Down Assays : Immobilize the compound on NHS-activated sepharose and incubate with cell lysates; identify bound proteins via SDS-PAGE/MS .
- Phage Display : Screen peptide libraries to discover binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
